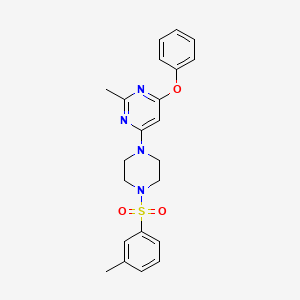

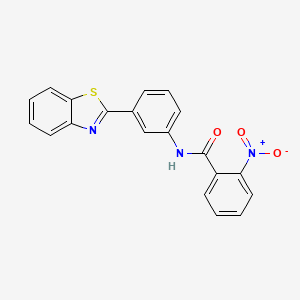

Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are components of several antithrombotic compounds .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, a compound with antithrombotic properties, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, was synthesized from an enamine precursor in good yield using two methods, including thermal fusion with ureas . Another related compound, methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate, was synthesized from 6-amino-2-mercaptopyrimidin-4-ol with an overall chemical yield of 7% in five steps . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary significantly. For example, the compound 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one crystallizes in two polymorphic forms, with different hydrogen bonding patterns leading to distinct molecular arrangements in the crystal lattice . The title compound likely has a similar complexity in its molecular structure, with potential for polymorphism and specific intra- and intermolecular interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The benzylation and nitrosation of pyrimidine compounds have been explored, leading to different polymorphs and isomers . The conversion of related compounds to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones and to esters has also been reported, indicating the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of an intramolecular C—H⋯O hydrogen bond can affect the molecule's conformation and, consequently, its reactivity and interactions in the crystal . The compound 5-Acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-1-(prop-2-ynyl)-3,4-dihydropyrimidin-2(1H)-one exhibits a screw-boat conformation, which is almost perpendicular to the prop-2-ynyl chain and the benzene ring, demonstrating the impact of molecular conformation on the overall properties .

Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms advanced glycation end-products through reactions with amino acids like arginine and lysine. These compounds, including various pyrimidine derivatives, have been identified in vivo and are associated with diabetes and neurodegenerative diseases complications. Methylglyoxal's presence in foodstuffs and its potential for causing degenerative tissue changes underline the importance of understanding these reactions for health and disease management (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Heterocyclic Systems

Pyrimidine derivatives have been synthesized for various applications, including the creation of fused pyrimidinones. These compounds have potential applications in pharmaceuticals, highlighting the versatility of pyrimidine chemistry in synthesizing biologically active molecules (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Novel Thiopyrimidine-Glucuronide Compounds

Thiopyrimidine-glucuronide compounds show promise in biological activities, indicating the scope of pyrimidine derivatives in developing therapeutic agents. These compounds represent a significant area of interest for their potential in treating various conditions, underscoring the ongoing research into pyrimidine-based drug development (Wanare, 2022).

Synthesis of N-tetra-O-acetyl-beta-D-glucopyranosyl-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas

This research demonstrates the synthesis of complex pyrimidine derivatives, showcasing the chemical versatility of pyrimidines and their potential in creating compounds with antibacterial and antifungal properties. Such studies are vital for understanding how pyrimidine chemistry can be harnessed for medical applications (Thanh & T. Mai, 2009).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate involves the condensation of benzyl malonate with urea followed by the reduction of the resulting intermediate and subsequent esterification with methyl chloroacetate.", "Starting Materials": [ "Benzyl malonate", "Urea", "Sodium borohydride", "Methyl chloroacetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of benzyl malonate with urea in the presence of hydrochloric acid to form 4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine", "Step 2: Reduction of the intermediate with sodium borohydride in ethanol to form 4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-ol", "Step 3: Esterification of the intermediate with methyl chloroacetate in the presence of sodium hydroxide to form Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate" ] } | |

CAS RN |

565166-69-0 |

Molecular Formula |

C14H15N3O4 |

Molecular Weight |

289.291 |

IUPAC Name |

methyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate |

InChI |

InChI=1S/C14H15N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-7H,8-9,15H2,1H3 |

InChI Key |

WZXSDTZHRVOUCG-UHFFFAOYSA-N |

SMILES |

COC(=O)CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N |

solubility |

soluble |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)

![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)

![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)

![ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2557879.png)

![4-(4-bromophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2557883.png)

![Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2557884.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2557888.png)